molecular formula C19H12O4 B1209878 Tetrangulol CAS No. 7414-92-8

Tetrangulol

Cat. No. B1209878
CAS RN: 7414-92-8
M. Wt: 304.3 g/mol
InChI Key: NFUYRESOTVGLRL-UHFFFAOYSA-N
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Description

Tetrangulol is a member of the class of tetraphenes . It is a tetraphene-7,12-dione substituted by hydroxy groups at positions 1 and 8 and a methyl group at position 3 . Its molecular formula is C19H12O4 .


Synthesis Analysis

The synthesis of derivatives of Tetrangulol involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is used for the assembly of 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-3-meth-oxy-5-methylbenzaldehyde from 2-iodo-3-methoxy-5-meth-ylbenzaldehyde and 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The biaryl product is then subjected to an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction .


Molecular Structure Analysis

Tetrangulol has a molecular formula of C19H12O4 . Its average mass is 304.296 Da and its monoisotopic mass is 304.073547 Da .

Scientific Research Applications

1. Biosynthesis and Glycosylation

Tetrangulol plays a significant role in the biosynthesis of complex biochemical structures. A study by Luzhetskyy et al. (2005) explored the function of the glycosyltransferase LanGT2 in the biosynthesis of the hexasaccharide side chain of the angucyclic antibiotic landomycin A. It was discovered that LanGT2 catalyzes the priming glycosyl transfer in this biosynthesis process, attaching a D-olivose to the polyketide backbone, with tetrangulol being identified as the progenitor of the landomycin aglycon. This research contributes to our understanding of the complex biochemical pathways involving tetrangulol (Luzhetskyy et al., 2005).

2. Impact on Biomedical Research

Tetrangulol's relevance extends to its potential impacts on the field of biomedical research. A study by Moullan et al. (2015) revealed that tetracyclines, which include tetrangulol, can significantly affect mitochondrial function across various eukaryotic models. This research cautions against the widespread use of tetracyclines in biomedical research due to their potential confounding effects on experimental results. This includes effects on mitochondrial translation and dynamics, emphasizing the need for careful consideration when employing these compounds in research settings (Moullan et al., 2015).

properties

IUPAC Name

1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-8,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYRESOTVGLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225109
Record name Tetrangulol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrangulol

CAS RN

7414-92-8
Record name 1,8-Dihydroxy-3-methylbenz[a]anthracene-7,12-dione
Source CAS Common Chemistry
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Record name Tetrangulol
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Record name Tetrangulol
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Record name Tetrangulol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
MP Kuntsmann, LA Mitscher - The Journal of Organic Chemistry, 1966 - ACS Publications
… which we had obtained for tetrangulol were very pertinent to the … tetrangulol diacetate. Apparently, under the conditions of acetylation, a partial conversion of tetrangomycin to tetrangulol …
Number of citations: 135 pubs.acs.org
P Kleinwaechter, B Schlegel, I Groth, A Haertl… - The Journal of …, 2001 - jstage.jst.go.jp
… such as tetrangulol methylether2~4). Herewereport isolation andstructure of these unusual … whereby 1 and 2 were eluted together with tetrangulol methylether and other angucycline …
Number of citations: 16 www.jstage.jst.go.jp
ST Hong, JR Carney, SJ Gould - Journal of bacteriology, 1997 - Am Soc Microbiol
The genes for the complete pathways for two polycyclic aromatic polyketides of the angucyclinone class have been cloned and heterologously expressed. Genomic DNAs of …
Number of citations: 49 journals.asm.org
DG Vanga, KP Kaliappan - European Journal of Organic …, 2012 - Wiley Online Library
… Because of the poor yield and difficulties encountered in transforming tetrangulol into kanglemycin M through a benzylic oxidation, we developed an alternative strategy wherein the …
PM Brown, RH Thomson - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Tetrangulol has a phenolic group in ring D, and to take … , is a purple solid similar to tetrangulol which must be 1-hydroxybenz[a]… It seemed likely that tetrangulol could be obtained in the …
Number of citations: 6 pubs.rsc.org
KA Parker, Q Ding - Tetrahedron, 2000 - Elsevier
Hatomarubigin A was prepared in 41% yield in a single procedure from acyl naphthoquinone 15 and 5-methylcyclohexane-1,3-dione (16). The net reaction consists of Michael addition …
Number of citations: 30 www.sciencedirect.com
DS Hsu, JY Huang - The Journal of Organic Chemistry, 2012 - ACS Publications
… to the total syntheses of tetrangulol and anhydrolandomycinone. Tetrangulol, which was … Tetrangulol and anhydrolandomycinone could be obtained from the same intermediate 20. …
Number of citations: 19 pubs.acs.org
CJ Sie, V Patteti, YR Yang, KKT Mong - Chemical Communications, 2018 - pubs.rsc.org
… In analogy to the synthesis of 1, the synthesis of tetrangulol 2 required A-ring alkyne 9 and D-ring carbene 18. Carbene 18 was prepared from 2-bromo-1-(methoxymethoxy)-4-methyl …
Number of citations: 11 pubs.rsc.org
KJV Ngwira - 2017 - wiredspace.wits.ac.za
In this PhD thesis, we report for the first time, new methodology for the synthesis of angucycline antibiotic natural products. In particular, for the synthesis of 1, 8-dihydroxy-3-…
Number of citations: 3 wiredspace.wits.ac.za
GA Kraus, N Zhang, A Melekhov, JH Jensen - Synlett, 2001 - thieme-connect.com
… Some of these compounds such as tetrangulol (1), 6-hydroxytetrangulol (2), and benaphthamycin (3) exhibit significant biological activity.Recently, 6-hydroxytetrangulol was …
Number of citations: 12 www.thieme-connect.com

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